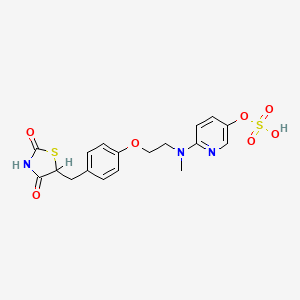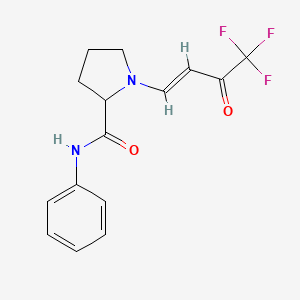
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound mentioned includes fluorobenzyl and methylthiazolyl groups, which may contribute to its potential as a pharmacological agent.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and the potential for isomer formation. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot reaction from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles, leading to a mixture of 1,3- and 1,5-isomers in variable ratios . Similarly, the synthesis of 3-amino-4-fluoropyrazoles includes a monofluorination step followed by condensation with different hydrazines . These methods may provide insights into the synthesis of the compound , although the specific synthetic route was not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, a novel pyrazole derivative was characterized by elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and confirmed by single crystal X-ray diffraction studies . The structure often includes a dihedral angle between rings, indicating a twisted conformation, and the pyrazole ring can adopt different conformations such as E-form or envelope conformation . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often influenced by the substituents on the pyrazole ring. The papers provided do not detail specific reactions for the compound , but general reactivity can include nucleophilic substitution, electrophilic addition, and hydrogen bonding interactions, which can be crucial for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. The crystal and molecular structure is often stabilized by intermolecular hydrogen bonds, and the compounds can exhibit three-dimensional supramolecular self-assembly . Thermal decomposition can be studied by thermogravimetric analysis, and the electronic structures can be optimized and calculated using ab-initio methods by HF, DFT/B3LYP functional . Nonlinear optical properties can also be discussed based on polarizability and hyperpolarizability values . These analyses can provide a comprehensive understanding of the physical and chemical properties of the compound .
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S/c1-14-13-31-22(25-14)26-20(29)19-11-28(10-15-4-2-6-17(23)8-15)27-21(19)30-12-16-5-3-7-18(24)9-16/h2-9,11,13H,10,12H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVHZDMLEIJVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)
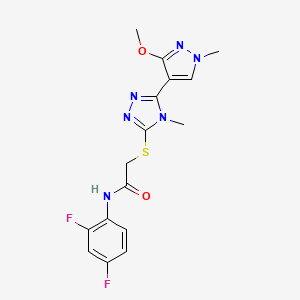
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)
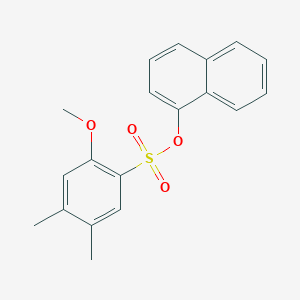
![4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020045.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3020046.png)
![4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B3020047.png)
![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3020049.png)
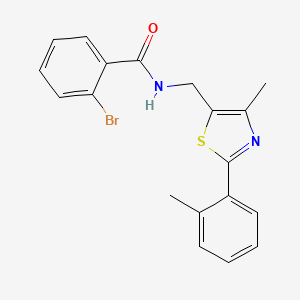
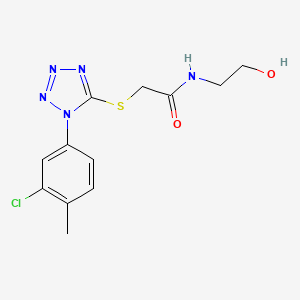
![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B3020055.png)
